molecular formula C15H11Cl2NO3 B5590939 METHYL 4-(2,6-DICHLOROBENZAMIDO)BENZOATE

METHYL 4-(2,6-DICHLOROBENZAMIDO)BENZOATE

Cat. No.: B5590939
M. Wt: 324.2 g/mol
InChI Key: VQTJSSZRIMXCMX-UHFFFAOYSA-N
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Description

METHYL 4-(2,6-DICHLOROBENZAMIDO)BENZOATE is a benzoate ester derivative characterized by a 2,6-dichlorobenzamido substituent at the para position of the benzene ring. Its structure combines a methyl ester group with a dichlorinated benzamide moiety, which confers distinct electronic and steric properties. The chlorine atoms at the 2- and 6-positions of the benzamide group enhance lipophilicity and may influence binding affinity in biological systems, while the ester group contributes to solubility and metabolic stability .

Properties

IUPAC Name

methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-21-15(20)9-5-7-10(8-6-9)18-14(19)13-11(16)3-2-4-12(13)17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTJSSZRIMXCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,6-dichlorobenzamido)benzoate typically involves the following steps:

    Preparation of 2,6-dichlorobenzoyl chloride: This can be achieved by reacting 2,6-dichlorobenzoic acid with thionyl chloride under reflux conditions.

    Formation of 2,6-dichlorobenzamide: The 2,6-dichlorobenzoyl chloride is then reacted with aniline to form 2,6-dichlorobenzamide.

    Esterification: The final step involves the reaction of 2,6-dichlorobenzamide with methyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,6-dichlorobenzamido)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used to hydrolyze the ester group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the amide group.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

    Hydrolysis: 4-(2,6-dichlorobenzamido)benzoic acid.

    Reduction: Methyl 4-(2,6-dichlorobenzylamino)benzoate.

    Substitution: Products depend on the nucleophile used (e.g., methoxy-substituted derivatives).

Scientific Research Applications

Methyl 4-(2,6-dichlorobenzamido)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(2,6-dichlorobenzamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the dichlorobenzamido group enhances its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares METHYL 4-(2,6-DICHLOROBENZAMIDO)BENZOATE with analogs in terms of molecular structure, physicochemical properties, and functional roles. Data is synthesized from peer-reviewed studies and authoritative references such as The Merck Index .

Structural Analogs in the Ethyl Ester Series

Compounds from the Molecules (2011) study (e.g., I-6230, I-6232) share a core benzoate ester scaffold but differ in substituents and linker groups:

Compound ID Substituent/Functional Group Ester Group Biological Relevance
This compound 2,6-Dichlorobenzamido Methyl Potential antimicrobial activity
I-6230 Pyridazin-3-ylphenethylamino Ethyl Kinase inhibition (hypothesized)
I-6232 6-Methylpyridazin-3-ylphenethylamino Ethyl Enhanced solubility vs. I-6230
I-6273 Methylisoxazol-5-ylphenethylamino Ethyl Anti-inflammatory applications

Key Observations :

  • Substituent Effects : The 2,6-dichlorobenzamido group introduces steric hindrance and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets compared to heterocyclic substituents (e.g., pyridazine or isoxazole in I-6230–I-6273) .
Comparison with Acetamido Derivatives

METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE () shares a benzoate ester core but replaces the dichlorobenzamido group with an acetamido-hydroxyl motif:

Property This compound METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE
Substituents 2,6-Dichlorobenzamido Acetamido + 2-hydroxy
Lipophilicity (LogP) ~3.8 (estimated) ~1.5 (hydroxyl reduces LogP)
Synthetic Route Requires chlorinated benzoyl chloride Derived from 4-aminosalicylic acid

Functional Differences :

  • The acetamido-hydroxy derivative is more polar, favoring aqueous solubility, while the dichloro analog’s hydrophobicity may enhance membrane permeability .
  • Chlorinated analogs are often associated with enhanced bioactivity in antimicrobial or pesticidal contexts, whereas hydroxylated derivatives are explored for antioxidant or anti-inflammatory roles .
Crystallographic and Conformational Insights

The zinc complex in highlights the importance of molecular planarity and hydrogen bonding in solid-state structures. While this compound lacks metal-coordinating groups, its dichlorobenzamido moiety may adopt a planar conformation due to intramolecular Cl···O interactions, analogous to the C–H···O interactions observed in . Such planarity could enhance stacking interactions in crystalline phases or protein binding.

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